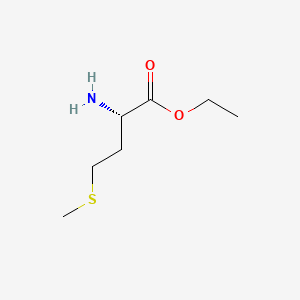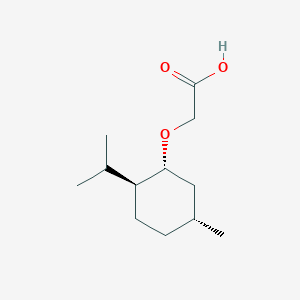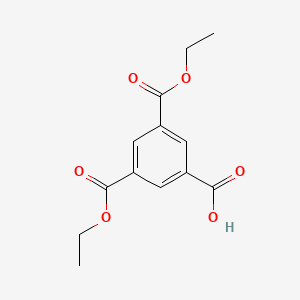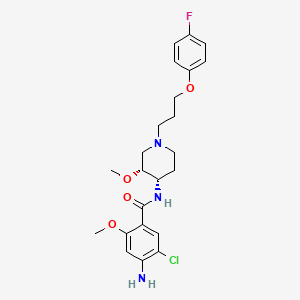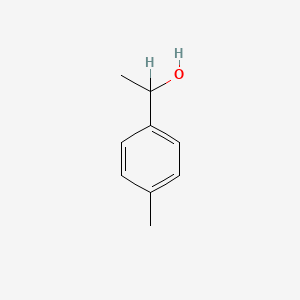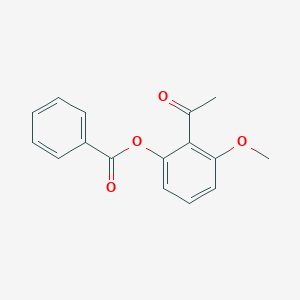
2'-Benzoyloxy-6'-methoxyacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Benzoyloxy-6'-methoxyacetophenone is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group at the second position and a methoxy group at the third position on the phenyl ring, which is esterified with benzoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Benzoyloxy-6'-methoxyacetophenone can be achieved through esterification reactions. One common method involves the reaction of (2-Acetyl-3-methoxyphenol) with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is gaining traction in industrial production.
化学反応の分析
Types of Reactions: 2'-Benzoyloxy-6'-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of (2-Carboxy-3-methoxyphenyl) benzoate.
Reduction: Formation of (2-Hydroxyethyl-3-methoxyphenyl) benzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2'-Benzoyloxy-6'-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of 2'-Benzoyloxy-6'-methoxyacetophenone depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
類似化合物との比較
- (2-Acetyl-4-methoxyphenyl) benzoate
- (2-Acetyl-3-hydroxyphenyl) benzoate
- (2-Acetyl-3-methoxyphenyl) acetate
Comparison: 2'-Benzoyloxy-6'-methoxyacetophenone is unique due to the specific positioning of the acetyl and methoxy groups, which influence its reactivity and properties. Compared to (2-Acetyl-4-methoxyphenyl) benzoate, the position of the methoxy group affects the compound’s electronic distribution and steric hindrance, leading to differences in reactivity and biological activity. Similarly, the presence of a hydroxyl group in (2-Acetyl-3-hydroxyphenyl) benzoate can significantly alter its hydrogen bonding capabilities and solubility.
特性
IUPAC Name |
(2-acetyl-3-methoxyphenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)15-13(19-2)9-6-10-14(15)20-16(18)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWXSHCKWFEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)

![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)

